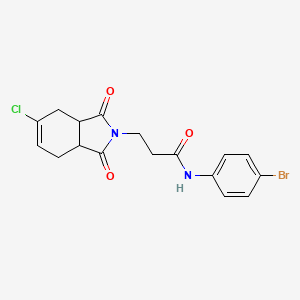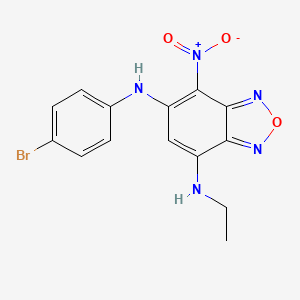![molecular formula C20H22N2O5S B4054758 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B4054758.png)
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
Vue d'ensemble
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzodioxole moiety, a butylamino sulfonyl group, and a propenamide linkage, making it a subject of interest in synthetic chemistry, pharmaceuticals, and material science.
Applications De Recherche Scientifique
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Butylamino Sulfonyl Group: This is achieved by sulfonation of aniline followed by alkylation with butylamine.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the sulfonylated aniline through a propenamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic hydrogenation and high-pressure reactions are often employed to ensure the purity and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the propenamide linkage to a more saturated amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amides.
Substitution: Functionalized benzodioxole derivatives.
Mécanisme D'action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzyme active sites, inhibiting their function. The sulfonyl group may enhance the compound’s binding affinity to proteins, while the propenamide linkage allows for flexibility in molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Benzodioxole Derivatives: Compounds with similar benzodioxole structures, used in various chemical syntheses.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, a butylamino sulfonyl group, and a propenamide linkage, which confer distinct chemical and biological properties not commonly found in other compounds.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(butylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-3-12-21-28(24,25)17-8-6-16(7-9-17)22-20(23)11-5-15-4-10-18-19(13-15)27-14-26-18/h4-11,13,21H,2-3,12,14H2,1H3,(H,22,23)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZFUYVCNGUJM-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4054677.png)

![4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(PROPAN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4054690.png)
![(4-Chloro-2,3-difluorophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4054709.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4054715.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B4054718.png)
![3-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4054720.png)
![N-Cyclopentyl-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-YL]sulfanyl}acetamide](/img/structure/B4054725.png)


![N-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B4054750.png)
![2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B4054754.png)
![N-[2-(butan-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4054764.png)
![5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4054786.png)
